molecular formula C5H9BrO2 B008339 Methyl (R)-(+)-3-bromo-2-methylpropionate CAS No. 110556-33-7

Methyl (R)-(+)-3-bromo-2-methylpropionate

Cat. No. B008339
M. Wt: 181.03 g/mol
InChI Key: FKWNAVCXZSQYTA-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate and related compounds has been explored through various methods. For instance, the Reformatsky reaction with benzaldehyde has been used to study its reaction mechanism, yielding epimeric methyl 3-hydroxy-2-methyl-3-phenylpropionates with specific optical activities, supporting the hypothesis of the enolate anion mechanism (Matsumoto, Tanaka, & Fukui, 1971). Additionally, palladium-catalyzed reactions and hydroformylation-hydrogenation sequences have been employed to generate related compounds, demonstrating the compound's versatility in synthetic chemistry (Wakui et al., 2004); (García et al., 2006).

Molecular Structure Analysis

The molecular structure of Methyl (R)-(+)-3-bromo-2-methylpropionate has been analyzed using various techniques, including X-ray diffraction methods. These analyses provide insights into the compound's crystal structure and the interactions between molecules, such as hydrogen bonding patterns (Xing, 2010).

Scientific Research Applications

  • Developing alternatives to methyl bromide for pest and pathogen control in various cropping systems (Schneider et al., 2003).
  • Acting as an inhibitor of pyruvate dehydrogenase kinase, which affects blood lactate levels and muscle, kidney, liver, and heart tissue activities (Bebernitz et al., 2000).
  • Identifying components of mixtures of fatty esters such as butyl esters and cetyl esters (Coutts & Midha, 1969).
  • Synthesis of chiral oligoisoprenoid-like chains in highly methyl-branched natural products (Li & Piccirilli, 2013).
  • As a precursor to potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
  • In the enantioselective synthesis of α-substituted-β-amino acids (Gutierrez-Garcia et al., 2001).
  • As an angiotensin converting enzyme (ACE) inhibitor for lowering blood pressure in hypertensive rats (Mcevoy, Lai, & Albright, 1983).

Safety And Hazards

The safety and hazards associated with an organic compound are assessed through toxicological studies and by considering its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal .

Future Directions

The future directions in the study of an organic compound could involve the development of new synthetic routes, the discovery of new reactions, or the exploration of new applications in fields such as medicine, materials science, or energy .

properties

IUPAC Name

methyl (2R)-3-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNAVCXZSQYTA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348999
Record name Methyl (2R)-3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-(+)-3-bromo-2-methylpropionate

CAS RN

110556-33-7
Record name Methyl (2R)-3-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Methyl (R)-3-bromo-2-methyl propionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Murakami, Y Hisaeda, H Kohno, T Ohno… - Bulletin of the Chemical …, 1992 - journal.csj.jp
Hydrophobic vitamin B 12 derivatives bearing a chiral binaphthyl moiety, hexamethyl 7 1 -decarboxy-7 1 -[(R)-2′-methoxy-1,1′-binaphthyl-2-carboxymethyl]cobyrinate perchlorate [B …
Number of citations: 15 www.journal.csj.jp
Y Murakami, Y Hisaeda, T Ohno, H Kohno… - Journal of the Chemical …, 1995 - pubs.rsc.org
Cyanocobalamin has been modified to afford a strapped hydrophobic vitamin B12 by introducing a 1,3-phenylenediacetyl moiety into the peripheral site of the corrin's B ring. The …
Number of citations: 28 pubs.rsc.org
F Mancia, GA Smith, PR Evans - Biochemistry, 1999 - ACS Publications
X-ray crystal structures of methylmalonyl-CoA mutase in complexes with substrate methylmalonyl-CoA and inhibitors 2-carboxypropyl-CoA and 3-carboxypropyl-CoA (substrate and …
Number of citations: 162 pubs.acs.org
M Bänziger, J Cercus, H Hirt, K Laumen, C Malan… - Tetrahedron …, 2003 - Elsevier
The decahydroisoquinoline derivative NVP-ACQ090 is a potent and selective antagonist at the somatostatin sst 3 receptor. The original research synthesis of NVP-ACQ090 comprises a …
Number of citations: 28 www.sciencedirect.com
PA Nocquet, D Hazelard, P Compain - Tetrahedron, 2012 - Elsevier
The scope and limitations of a novel intramolecular azetidine ring-opening/closing cascade reaction affording spirocyclopropyl γ-lactams from azetidines in high regio- and …
Number of citations: 29 www.sciencedirect.com
T Haller - 2001 - search.proquest.com
Using information obtained from alignments of protein sequences, a gene, ygfG, encoding a new member of the crotonase superfamily was located in the Escherichia coli chromosome. …
Number of citations: 1 search.proquest.com
AS Bommarus, KM Polizzi - Chemical Engineering Science, 2006 - Elsevier
… Several of the compounds tested were hydrolyzed enantioselectively: methyl D- β -acetylthioisobutyrate, dimethyl-R-succinate, and methyl-R-3-bromo-2-methylpropionate were …
Number of citations: 42 www.sciencedirect.com

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